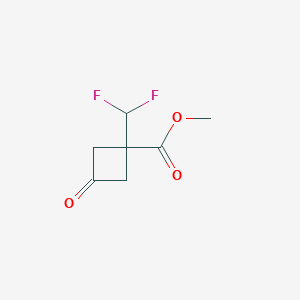
Methyl 1-(difluoromethyl)-3-oxocyclobutane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(difluoromethyl)-3-oxocyclobutane-1-carboxylate is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a cyclobutane ring with a difluoromethyl group and a carboxylate ester, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(difluoromethyl)-3-oxocyclobutane-1-carboxylate typically involves the difluoromethylation of a cyclobutane precursor. One common method is the reaction of a cyclobutane-1,3-dione with a difluoromethylating agent under controlled conditions. The reaction often requires the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow chemistry, which allows for better control over reaction conditions and yields. The use of metal-based catalysts, such as palladium or copper, can also enhance the efficiency of the difluoromethylation process .
化学反应分析
Types of Reactions
Methyl 1-(difluoromethyl)-3-oxocyclobutane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
Methyl 1-(difluoromethyl)-3-oxocyclobutane-1-carboxylate has several applications in scientific research:
作用机制
The mechanism of action of Methyl 1-(difluoromethyl)-3-oxocyclobutane-1-carboxylate involves its interaction with molecular targets through its difluoromethyl group and ester functionality. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound can also participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity .
相似化合物的比较
Similar Compounds
- Methyl 1-(trifluoromethyl)-3-oxocyclobutane-1-carboxylate
- Methyl 1-(chloromethyl)-3-oxocyclobutane-1-carboxylate
- Methyl 1-(bromomethyl)-3-oxocyclobutane-1-carboxylate
Uniqueness
Methyl 1-(difluoromethyl)-3-oxocyclobutane-1-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different halogen substituents .
属性
IUPAC Name |
methyl 1-(difluoromethyl)-3-oxocyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O3/c1-12-6(11)7(5(8)9)2-4(10)3-7/h5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYNYSGTZSDRHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(=O)C1)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

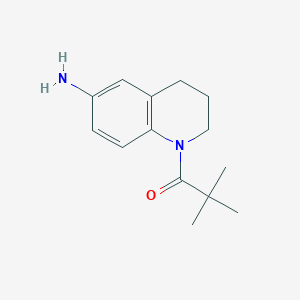
![1-{6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane](/img/structure/B2550101.png)
![2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE](/img/structure/B2550102.png)
![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2550104.png)
![N-(2,3-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2550105.png)
![Methyl 4-[(1-methylpyrazol-4-yl)amino]pyridine-3-carboxylate](/img/structure/B2550107.png)
![8-(3,5-Dimethylpyrazolyl)-7-[(4-fluorophenyl)methyl]-3-methyl-1-(2-oxopropyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2550108.png)
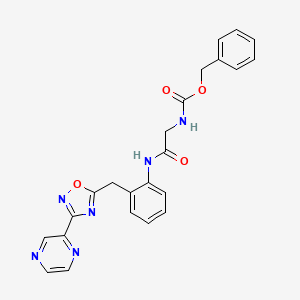
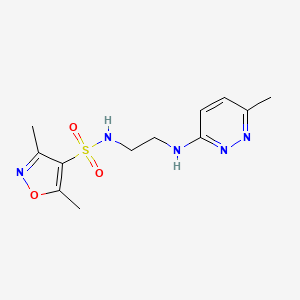
![(2Z)-2-({[1,1'-biphenyl]-4-yl}imino)-2H-chromene-3-carboxamide](/img/structure/B2550112.png)
![6-Chloro-N-[(1-methyl-2-thiophen-2-ylpiperidin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2550113.png)
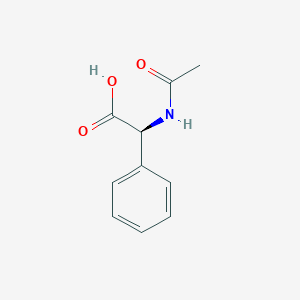
![4-[(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]-3-fluorobenzonitrile](/img/structure/B2550117.png)
